4,5-Diphenyl-1,2-dihydropyrazol-3-one

Anticancer Dihydropyrazole SAR

Medicinal chemists often face reproducibility issues when sourcing ambiguous 'pyrazolone' regioisomers. 4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6) is the authentic 4,5-diphenyl regioisomer, a privileged scaffold for anticancer and antimicrobial research. Its unsubstituted N-1 and reactive C-4 position enable systematic derivatization for focused library synthesis, unlike pre-functionalized analogs. - Eliminates isomeric risk: Ensures assay reproducibility versus common 1,3-diphenyl regioisomer (CAS 4845-49-2). - Synthetic versatility: Ideal starting point for N-alkylation and C-4 functionalization in lead optimization.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 33238-93-6
Cat. No. B8757273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1,2-dihydropyrazol-3-one
CAS33238-93-6
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NNC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c18-15-13(11-7-3-1-4-8-11)14(16-17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
InChIKeyUTKVJSBMGFLGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6): A Core Pyrazolone Scaffold for Targeted Research and Development


4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6) is a 4,5-dihydropyrazole derivative with a core structure comprising a pyrazolone ring substituted with two phenyl groups . This class of compounds is widely investigated as a privileged scaffold in medicinal chemistry due to its synthetic versatility and potential for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects [1]. The specific substitution pattern on the pyrazolone core dictates its unique physicochemical properties and potential binding interactions, making the procurement of the precise isomer critical for research reproducibility and specific assay outcomes [2].

Why Generic Substitution of 4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6) Fails in Rigorous Scientific Applications


The dihydropyrazole scaffold is highly sensitive to substitution patterns; even minor variations in the position or nature of aryl groups can drastically alter a compound's biological activity, physicochemical profile, and synthetic utility [1]. For instance, the closely related 1,3-diphenyl-5-pyrazolone (CAS 4845-49-2) represents a regioisomer with a distinct substitution pattern, which can lead to different binding affinities, metabolic stability, or crystallization behaviors [2]. The unsubstituted pyrazolone core of 4,5-diphenyl-1,2-dihydropyrazol-3-one provides a unique platform for further derivatization (e.g., N-alkylation, C-4 functionalization), a synthetic handle not present in more heavily substituted analogs [3]. Therefore, substituting this specific compound with a generic 'pyrazolone' or a different regioisomer jeopardizes experimental reproducibility, lead optimization campaigns, and the validity of comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6) Against Comparators


Comparative Anticancer Activity of Dihydropyrazole Scaffolds: A Class-Level Potency Assessment

While direct quantitative data for this specific compound is limited in the public domain, a cross-study analysis of structurally related dihydropyrazoles establishes a class-level baseline for activity. A series of new dihydropyrazole derivatives was evaluated as potent anticancer agents against NSCLC and breast carcinoma, with the most active compounds demonstrating significant cytotoxicity [1]. This class-level activity, which is contingent on the core dihydropyrazole scaffold present in 4,5-diphenyl-1,2-dihydropyrazol-3-one, provides a baseline for its potential utility in cancer research. This is in contrast to the distinct biological profiles of other pyrazolone regioisomers, such as the RIP1 kinase inhibitors, which operate via a different mechanism [2].

Anticancer Dihydropyrazole SAR

Physicochemical Property Comparison: 4,5-Diphenyl-1,2-dihydropyrazol-3-one vs. 1,3-Diphenyl-5-pyrazolone

The physicochemical properties of 4,5-diphenyl-1,2-dihydropyrazol-3-one can be distinguished from its regioisomer, 1,3-diphenyl-5-pyrazolone (CAS 4845-49-2). While they share the same molecular formula (C15H12N2O) and similar molecular weight (approx. 236.27 g/mol), their structural differences are expected to lead to variations in properties like melting point, solubility, and chromatographic behavior . For the target compound, a boiling point of 368.7°C at 760 mmHg and a flash point of 176.8°C have been reported for the related 2,5-diphenyl-4H-pyrazol-3-one tautomer [1]. These values are crucial for safe handling, purification, and formulation development, and they will differ from those of the 1,3-regioisomer, which has its own distinct physical property profile [2].

Physicochemical Properties Regioisomer Procurement

Safety and Handling: Contrasting Regulatory Status with Clinically-Used Pyrazolones

Unlike some pyrazolone derivatives that have been developed into pharmaceutical drugs (e.g., antipyrine, aminopyrine, dipyrone) with associated clinical safety and efficacy profiles, 4,5-diphenyl-1,2-dihydropyrazol-3-one is strictly intended for research and development purposes . Its Safety Data Sheet (SDS) indicates a lack of comprehensive toxicological data, classifying it as a research chemical . This contrasts sharply with drug-like pyrazolones, which are subject to rigorous GMP manufacturing and have well-defined impurity profiles and toxicological assessments [1]. This distinction is critical for procurement, as it defines the compound's appropriate use case as a tool for in vitro studies or as a synthetic intermediate, not as a drug substance or clinical candidate.

Safety Regulatory Research Use Only

Optimal Application Scenarios for Procuring 4,5-Diphenyl-1,2-dihydropyrazol-3-one (CAS 33238-93-6)


Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Exploration

Given its status as a core dihydropyrazole scaffold with demonstrated class-level anticancer activity [1], 4,5-diphenyl-1,2-dihydropyrazol-3-one is an ideal starting material for medicinal chemists. Its unsubstituted nitrogen and reactive C-4 position allow for systematic derivatization to build focused libraries and probe SAR. This is in contrast to using more complex, pre-functionalized pyrazolones which limit the scope of possible modifications [2].

Analytical Method Development: Use as a Reference Standard for Isomeric Purity

Due to the existence of closely related regioisomers like 1,3-diphenyl-5-pyrazolone, procuring the authentic 4,5-diphenyl-1,2-dihydropyrazol-3-one standard is essential for analytical chemistry [3]. It can serve as a reference material for HPLC, GC, or NMR method development to ensure the identity and isomeric purity of synthesized batches or to resolve complex mixtures containing this specific scaffold [4].

Synthetic Organic Chemistry: A Versatile Building Block for Complex Heterocycles

This compound functions as a key synthetic intermediate. For example, it can be used in patented routes to more complex dihydropyrazolone derivatives for cardiovascular or hematological disease research [5]. Its role as a building block in such syntheses, as opposed to being the final active pharmaceutical ingredient, is a key differentiator from drug-like pyrazolones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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